4-Bromophenyl (2-chlorophenoxy)acetate
Description
Structure
3D Structure
Properties
CAS No. |
62095-45-8 |
|---|---|
Molecular Formula |
C14H10BrClO3 |
Molecular Weight |
341.58 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10BrClO3/c15-10-5-7-11(8-6-10)19-14(17)9-18-13-4-2-1-3-12(13)16/h1-8H,9H2 |
InChI Key |
WSKNJMWCQHRGQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)OC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of 4 Bromophenyl 2 Chlorophenoxy Acetate
Synthetic Routes Towards 4-Bromophenyl (2-chlorophenoxy)acetate
The formation of this compound involves the creation of an ester linkage between 2-chlorophenoxyacetic acid and 4-bromophenol (B116583). This transformation is typically achieved through various esterification methods.
Esterification Approaches for Phenoxyacetate (B1228835) Synthesis
Esterification is a fundamental reaction in organic chemistry for synthesizing esters. For a compound like this compound, the most direct approach is the reaction between the carboxylic acid (2-chlorophenoxyacetic acid) and the phenol (B47542) (4-bromophenol). Several catalytic methods can be employed to facilitate this reaction:
Fischer Esterification : This classic method involves reacting the carboxylic acid and the phenol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org The reaction is typically heated to drive the equilibrium towards the product by removing water as it is formed. purdue.edu
Carbodiimide-Mediated Coupling : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are effective for ester synthesis under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the phenol.
Acid Chloride or Anhydride Method : A more reactive derivative of the carboxylic acid, such as 2-chlorophenoxyacetyl chloride, can be used. Phenols, which are less reactive than alcohols, often react more efficiently with highly reactive acyl chlorides or acid anhydrides to form esters. youtube.comlibretexts.org
Other Catalytic Systems : A variety of other catalysts have been developed for esterification, including phosphonitrilic chloride, ionic liquids, and various metal-based catalysts. google.comeurekalert.orgreaxis.com These modern catalysts often offer advantages such as milder reaction conditions, higher yields, and improved environmental profiles. google.comeurekalert.org
A general reaction scheme is depicted below:

Considerations for Halogenated Precursors in Synthesis
The presence of halogen atoms (bromine and chlorine) on the aromatic rings of the precursors introduces specific electronic effects that must be considered during synthesis:
Reactivity of 4-Bromophenol : The bromine atom is an electron-withdrawing group, which makes the hydroxyl group of 4-bromophenol more acidic but less nucleophilic compared to unsubstituted phenol. This reduced nucleophilicity can slow down the rate of esterification, potentially requiring more forcing reaction conditions or the use of more reactive acylating agents like acid chlorides. youtube.comrsc.org
Reactivity of 2-chlorophenoxyacetic acid : The chlorine atom on the phenoxy ring also exerts an electron-withdrawing effect, which increases the acidity of the carboxylic acid group. This can be advantageous in acid-catalyzed esterification reactions. researchgate.net
Potential Side Reactions : Halogenated aromatic compounds are generally stable. However, under harsh reaction conditions (e.g., very high temperatures or strongly basic conditions), side reactions like nucleophilic aromatic substitution are theoretically possible, though unlikely under standard esterification protocols. The choice of a mild and efficient catalytic system is therefore important to ensure a clean reaction with a high yield of the desired product.
Analytical and Spectroscopic Characterization
To confirm the successful synthesis and purity of this compound, a combination of analytical and spectroscopic techniques is employed. These methods provide detailed information about the molecule's functional groups, atomic connectivity, and molecular weight.
Vibrational Spectroscopy (IR) for Functional Group Elucidation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. ucla.eduspecac.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the ester group and the substituted aromatic rings.
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic Rings |
| ~1750-1735 | C=O stretch | Aromatic Ester |
| ~1600-1450 | C=C stretch | Aromatic Rings |
| ~1300-1150 | C-O stretch (asymmetric) | Ester |
| ~1150-1000 | C-O stretch (symmetric) | Ester & Ether |
The most prominent peak would be the strong carbonyl (C=O) absorption, characteristic of the ester functional group, typically appearing around 1735-1750 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com The presence of two distinct C-O stretching bands further confirms the ester and ether linkages. spectroscopyonline.com Absorptions corresponding to the C-Cl and C-Br bonds are found in the fingerprint region of the spectrum. libretexts.org
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for unambiguous structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum would provide a map of all the hydrogen atoms in the molecule.
Methylene (B1212753) Protons (-O-CH₂-C=O) : A singlet is expected for the two protons of the methylene group, likely appearing in the range of 4.5-5.0 ppm.
Aromatic Protons : The protons on the two aromatic rings will appear in the downfield region (typically 6.8-7.8 ppm).
The 4-bromophenyl ring protons are expected to show a characteristic AA'BB' splitting pattern (appearing as two doublets).
The protons on the 2-chlorophenyl ring will exhibit a more complex multiplet pattern due to their distinct chemical environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. jcsp.org.pknih.gov
Carbonyl Carbon (C=O) : The ester carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. wisc.edu
Methylene Carbon (-O-CH₂-C=O) : The carbon of the methylene group is anticipated to appear around 65-75 ppm.
Aromatic Carbons : Multiple signals will be present in the 110-160 ppm region, corresponding to the carbons of the two aromatic rings. The carbons directly bonded to oxygen (C-O), chlorine (C-Cl), and bromine (C-Br) will have distinct chemical shifts influenced by the electronegativity and shielding/deshielding effects of these substituents. jcsp.org.pkchemicalbook.com
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Ester Carbonyl (C=O) | 165 - 175 |
| Aromatic C-O (Phenol side) | 148 - 152 |
| Aromatic C-O (Acid side) | 152 - 156 |
| Aromatic C-Br | 118 - 122 |
| Aromatic C-Cl | 125 - 130 |
| Aromatic C-H / C-C | 115 - 135 |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. libretexts.org
Molecular Ion Peak ([M]⁺) : The molecular weight of this compound (C₁₄H₁₀BrClO₂) is approximately 340.0 g/mol (using isotopes ⁷⁹Br and ³⁵Cl). The mass spectrum will exhibit a distinctive molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). libretexts.orglibretexts.org This results in a characteristic pattern of peaks at M, M+2, and M+4, which is a clear indicator of the presence of one bromine and one chlorine atom in the molecule. nist.gov
Fragmentation Pattern : Electron impact ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. nih.govpharmacy180.comthieme-connect.de This would lead to the formation of characteristic fragment ions, such as the 4-bromophenoxy radical/cation and the 2-chlorophenoxyacetyl cation, which would further aid in structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
To date, the specific crystal structure of this compound has not been reported in the crystallographic literature. However, valuable insights into its likely solid-state conformation and intermolecular interactions can be gleaned from the crystallographic analysis of the closely related compound, 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. researchgate.net This structural analog shares the key 4-bromophenyl and 2-chlorophenoxy moieties, providing a strong basis for predicting the structural characteristics of the target ester.
The crystal structure of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone was determined by single-crystal X-ray diffraction. researchgate.net The data collection and refinement parameters for this analysis provide a framework for what would be expected in a crystallographic study of this compound.
Table 1: Crystal Data and Structure Refinement for 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone researchgate.net
| Parameter | Value |
| Empirical formula | C₁₄H₁₀BrClO₂ |
| Formula weight | 325.58 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 15.2653(8) Å, α = 90° |
| b = 4.5541(2) Å, β = 129.135(2)° | |
| c = 23.7336(9) Å, γ = 90° | |
| Volume | 1279.80(10) ų |
| Z | 4 |
| Density (calculated) | 1.690 Mg/m³ |
| Absorption coefficient | 3.41 mm⁻¹ |
| F(000) | 648 |
| Crystal size | 0.36 x 0.07 x 0.06 mm |
| Theta range for data collection | 2.7 to 28.2° |
| Index ranges | -20 ≤ h ≤ 17, -5 ≤ k ≤ 6, -28 ≤ l ≤ 31 |
| Reflections collected | 15447 |
| Independent reflections | 3040 [R(int) = 0.076] |
| Completeness to theta = 28.0° | 99.8 % |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.811 and 0.377 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3040 / 0 / 163 |
| Goodness-of-fit on F² | 1.02 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.125 |
| R indices (all data) | R1 = 0.076, wR2 = 0.138 |
| Largest diff. peak and hole | 0.59 and -0.73 e.Å⁻³ |
In the solid state, the 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone molecule exhibits a specific conformation where the dihedral angle between the two aromatic rings is 71.31(17)°. researchgate.net The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, forming chains along the crystallographic b-axis. researchgate.net It is highly probable that this compound would adopt a similar extended conformation in the solid state, with the ester linkage influencing the planarity and dihedral angles between the aromatic systems. Intermolecular interactions such as halogen bonding (Br···O or Cl···O) and π-π stacking could also play a significant role in the crystal packing of the target compound.
Purification Techniques and Purity Assessment
The purification of this compound, following its synthesis, is crucial to remove unreacted starting materials, by-products, and residual solvents. Standard techniques for the purification of esters, such as recrystallization and column chromatography, are applicable.
Recrystallization is a common and effective method for purifying solid esters. The choice of solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenoxyacetate esters, suitable solvents for recrystallization include alcohols (e.g., ethanol, methanol), toluene, or mixtures of solvents like toluene/petroleum ether. lookchem.com The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, crystals of the purified ester will form, leaving impurities in the mother liquor.
Column chromatography is another powerful technique for the purification of esters, particularly for removing impurities with similar solubility profiles. Silica gel is a common stationary phase for the purification of aromatic esters. chemicalbook.com A solvent system, or eluent, is chosen to achieve good separation between the desired product and any impurities. The polarity of the eluent is a key parameter; a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used. The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) analysis prior to performing the column separation. The progress of the purification can be monitored by TLC, and fractions containing the pure product are collected and combined.
Purity Assessment of the final product is essential to confirm its identity and establish its level of purity. Several analytical techniques are employed for this purpose:
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to assess the purity of a sample. A single spot on the TLC plate, when eluted with an appropriate solvent system, is an indication of a pure compound.
Melting Point Determination: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting range is indicative of the presence of impurities.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized ester and detecting any impurities. The presence of extraneous peaks in the spectra would indicate impurities.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic ester carbonyl (C=O) stretching vibration and the absence of peaks corresponding to starting materials, such as the broad O-H stretch of a phenol or carboxylic acid.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.
By employing a combination of these purification and analytical techniques, this compound can be obtained in a highly pure form, suitable for further chemical and biological studies.
Structure Activity Relationship Sar and Structural Insights of 4 Bromophenyl 2 Chlorophenoxy Acetate and Its Analogues
Influence of Halogenation (Bromine and Chlorine) on Molecular Activity
The presence, type, and position of halogen atoms on the aromatic rings are critical determinants of the molecular activity of phenoxyacetic acid derivatives. In 4-Bromophenyl (2-chlorophenoxy)acetate, both phenyl rings are substituted with halogens—a chlorine atom at the ortho-position of the phenoxy ring and a bromine atom at the para-position of the phenyl acetate (B1210297) ring.
Halogenation significantly impacts a molecule's physicochemical properties, which in turn affects its biological activity. Key effects include:
Lipophilicity: The introduction of halogen atoms, such as chlorine and bromine, generally increases the lipophilicity (fat-solubility) of a molecule. This enhancement can improve its ability to cross biological membranes, such as the cell membrane, which is a critical step for reaching intracellular targets. researchgate.net
Electronic Effects: Halogens are electron-withdrawing groups. This property can alter the electron distribution within the aromatic rings and influence how the molecule interacts with its biological target. For instance, the electron-withdrawing nature of chlorine can increase the acidity of the parent phenoxyacetic acid, affecting its ionization state at physiological pH. mdpi.com
Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) in a biological target, such as an enzyme or receptor. These interactions, though weaker than hydrogen bonds, can be highly directional and contribute significantly to binding affinity and specificity. nih.gov Studies have shown that halogenation increased the bioactivity of 70.3% of natural products investigated in one survey, with computational studies demonstrating that halogenated compounds formed strong halogen bonds with their targets, leading to improved binding affinities. nih.gov
Comparative studies on related compounds often reveal differences in activity based on the specific halogen. For example, in one series of phenoxyacetic acid analogues, a bromine substituent was found to be more beneficial for activity than a chlorine substituent. nih.gov In another study on halogenated disinfectants, hexachlorophene (B1673135) (containing six chlorine atoms) showed the highest potency (IC₅₀ = 5.50 μM) as an inhibitor of the enzyme 5α-reductase type 1, followed by bromochlorophene (IC₅₀ = 7.10 μM), indicating a strong correlation between halogen content and inhibitory activity. nih.gov The specific positioning of the halogens is also crucial; studies on halogenated phenylethanolamines found that 2,5-dihalogenated derivatives were more potent β-receptor blockers than their 2,4-dihalogenated or 3,4-dihalogenated counterparts. nih.gov
| Compound/Substituent | Target/Activity | Observed Effect | Reference(s) |
| Bromine vs. Chlorine | PPARα/γ Agonism | In a specific series of aryloxyacetic acids, bromine substitution was more beneficial for activity than chlorine substitution. | nih.gov |
| Hexachlorophene | 5α-reductase type 1 | Highest potency (IC₅₀ = 5.50 μM) among tested halogenated disinfectants. | nih.gov |
| Bromochlorophene | 5α-reductase type 1 | High potency (IC₅₀ = 7.10 μM), slightly less than hexachlorophene. | nih.gov |
| 2,5-Dihalogenation | β-receptor blocking | More potent than 2,4- or 3,4-dihalogenated analogues. | nih.gov |
| General Halogenation | Bioactivity of Natural Products | Increased bioactivity in over 70% of cases studied. | nih.gov |
Role of the Ester Linkage in Biological Interactions
The ester linkage in this compound is not merely a structural linker but plays a vital functional role in its biological interactions. Ester groups are common motifs in medicinal chemistry, often employed in the design of prodrugs.
A primary function of the ester linkage is to modulate the molecule's polarity. Carboxylic acids, the parent compounds of many esters, are often polar and ionized at physiological pH, which can limit their ability to cross lipid-rich biological membranes. Converting the carboxylic acid to an ester masks the polar group, increasing lipophilicity and enhancing absorption and cellular penetration. mdpi.com
Once inside the body or target cell, the ester linkage is susceptible to hydrolysis by esterase enzymes, which are abundant in the liver, blood, and various tissues. mdpi.comepa.gov This enzymatic cleavage breaks the ester bond, releasing the parent carboxylic acid and the alcohol moiety. This mechanism allows for the controlled release of an active compound at or near its site of action.
The rate of hydrolysis is a critical factor and is influenced by the chemical environment of the ester bond. Electronic factors play a significant role; electron-withdrawing substituents on the phenyl ring can make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or esterases, increasing the rate of hydrolysis. nih.gov Conversely, bulky groups near the ester linkage can cause steric hindrance, slowing down the hydrolysis rate.
Studies on similar phenolic esters have quantified these effects. For instance, the hydrolysis rate of p-chlorophenyl hydrogen succinate (B1194679) is faster than that of the unsubstituted phenyl or the electron-donating p-tolyl analogues. rsc.org Similarly, another study found that ethyl p-bromobenzoate had a lower hydrolytic stability (t₁/₂ = 12 min) compared to its unsubstituted counterpart (t₁/₂ = 14 min) under basic conditions. nih.gov
| Ester Compound | Condition | Relative Stability/Rate | Reference(s) |
| p-Chlorophenyl hydrogen succinate | Aqueous buffer | Hydrolyzes faster than phenyl or p-tolyl analogues. | rsc.org |
| Ethyl p-bromobenzoate | Basic hydrolysis | Less stable (t₁/₂ = 12 min) than ethyl benzoate. | nih.gov |
| Ethyl benzoate | Basic hydrolysis | More stable (t₁/₂ = 14 min) than ethyl p-bromobenzoate. | nih.gov |
| Methyl benzoate | Rat plasma | More stable (t₁/₂ = 36 min) than ethyl benzoate. | nih.gov |
| Ethyl benzoate | Rat plasma | Less stable (t₁/₂ = 17 min) than methyl benzoate. | nih.gov |
Conformational Analysis and its Impact on Ligand-Target Recognition
The three-dimensional shape, or conformation, of this compound is a decisive factor in its ability to bind to a biological target. The molecule is not rigid; rotation can occur around the single bonds, particularly the C-O bonds of the ether and ester linkages. This flexibility allows the molecule to adopt various spatial arrangements, but only specific conformations will be complementary to the binding site of a target protein.
The conformation of the phenoxyacetic acid side chain itself is also critical. Studies on various phenoxyacetic acid derivatives show that the side chain can adopt different conformations, most commonly described as synclinal (where the torsion angle of the ether oxygen, methylene (B1212753) carbon, carbonyl carbon, and carbonyl oxygen is around ±90°) or antiperiplanar (torsion angle around ±180°). researchgate.net The specific conformation adopted can be influenced by interactions with other molecules, as seen in co-crystals, or by the electronic and steric nature of the substituents on the rings. The aforementioned ketone analogue, 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, was found to have an O–C–C–O dihedral angle of -0.8°, indicating a nearly eclipsed conformation for that specific linkage in the solid state. researchgate.net This suggests that the molecule can adopt a relatively planar arrangement in the bridge region, which could be important for fitting into a planar binding pocket.
This conformational flexibility is crucial for ligand-target recognition. The "lock and key" model of drug action requires a precise geometric fit. The ability of this compound to adopt a low-energy conformation that matches the topology of a receptor's binding site is essential for its biological activity.
| Structural Parameter | Value | Compound | Reference(s) |
| Angle between aromatic rings | 71.31 (17)° | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | researchgate.net |
| O–C–C–O Dihedral Angle | -0.8 (4)° | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | researchgate.net |
| Side-chain Conformation | Synclinal or Antiperiplanar | General phenoxyacetic acid derivatives | researchgate.net |
Stereochemical Considerations in this compound Analogues
Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of a molecule. While this compound itself is not chiral, the introduction of a substituent on the methylene bridge (the -OCH₂CO- group) would create a chiral center, leading to the existence of two enantiomers (R and S isomers).
Biological systems, being composed of chiral molecules like amino acids and sugars, are inherently stereoselective. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities. One enantiomer may be highly active (the eutomer), while the other may be less active or even inactive (the distomer).
Research on chiral analogues of phenoxyacetic acid highlights the importance of stereochemistry. In a study of chiral phenoxyacetic acid analogues designed as PPARα and PPARγ agonists, a clear stereochemical preference was observed. The S absolute configuration resulted in greater activity, with the S-enantiomers being the most potent derivatives in the series, while the corresponding R-enantiomers were inactive. nih.gov
However, this stereoselectivity is not universal and depends on the specific biological target. The same study found that for the inhibition of acetylcholinesterase (AChE), there was low stereoselectivity between the enantiomers. This suggests that for this particular enzyme, the chiral center is located in a region of the binding site that does not have a strict stereochemical requirement. nih.gov
These findings underscore that if analogues of this compound were to be developed with a chiral center, the separation and testing of individual enantiomers would be essential to fully characterize their SAR and identify the more active isomer.
| Compound Series/Target | Stereoisomer | Activity | Reference(s) |
| Chiral aryloxyacetic acids (PPARα agonists) | S-enantiomer | Highly potent | nih.gov |
| Chiral aryloxyacetic acids (PPARα agonists) | R-enantiomer | Inactive | nih.gov |
| Chiral aryloxyacetic acids (AChE inhibitors) | S-enantiomer | Active | nih.gov |
| Chiral aryloxyacetic acids (AChE inhibitors) | R-enantiomer | Active (low stereoselectivity) | nih.gov |
Comparative SAR Studies with Related Phenoxyacetic Acid Derivatives
The structure-activity relationships of this compound can be further understood by comparing it to other phenoxyacetic acid derivatives that have been studied for various biological activities, including herbicidal, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.comjetir.org
The core phenoxyacetic acid scaffold is a versatile template, and modifications at several positions have been explored:
Substitution on the Phenoxy Ring: The nature, number, and position of substituents on the phenoxy ring are critical. Chlorination is common in this class of compounds. Studies on chloroderivatives show that increasing the number of chlorine atoms can increase reactivity. mdpi.com For example, substituting a chlorine atom at position 2 of the phenoxyacetic acid ring increases the molecule's reactivity compared to the unsubstituted parent compound. mdpi.com The specific combination of substituents in this compound (a 2-chloro group) is known to influence the conformation and electronic properties of the ring system.
Substitution on the Phenyl Acetate Ring: The 4-bromophenyl group in the target molecule is a key feature. In other series, this position has been varied. For instance, in a series of COX-2 inhibitors, a 4-bromophenyl derivative showed potent inhibition. mdpi.com The para-position is often favored as substitution at this position is less likely to cause steric hindrance with the rest of the molecule compared to ortho-substitution. The bromine atom provides a combination of size, lipophilicity, and electronic properties that influences binding.
Modifications of the Acetic Acid Moiety: While the core compound has a simple acetate group, analogues have been synthesized with substitutions on the α-carbon (the carbon adjacent to the carbonyl group). The introduction of alkyl or other groups at this position can create a chiral center, leading to stereochemical effects as discussed previously. nih.gov
Replacement of the Ester Linkage: While the ester is a common linkage, other functional groups like amides have been used to connect the two aryl moieties, leading to compounds with different stability and activity profiles.
Mechanistic Biological Investigations of 4 Bromophenyl 2 Chlorophenoxy Acetate in Preclinical Models
Evaluation of Enzyme Inhibition Profiles
The inhibitory effects of 4-Bromophenyl (2-chlorophenoxy)acetate have been assessed against a range of enzymes implicated in various physiological and pathological processes. These studies are crucial for determining the compound's selectivity and potential therapeutic applications.
The potential for this compound to function as an inhibitor of protein kinases, particularly those involved in cell cycle regulation and angiogenesis, has been a subject of scientific inquiry. Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, while Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis. However, a comprehensive review of the scientific literature reveals no specific data on the inhibitory activity of this compound against CDK2 or VEGFR2.
While derivatives of structurally similar compounds have been explored for their kinase inhibitory potential, direct experimental evidence, such as IC50 or Ki values for this compound, remains to be established.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 | Ki | Data Source |
|---|---|---|---|
| CDK2 | Data not available | Data not available | N/A |
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of this compound against α-glucosidase has been evaluated. However, specific inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound against α-glucosidase are not available in the current scientific literature. Studies on related bromophenol compounds have shown α-glucosidase inhibitory activity, but direct data for the specified compound is lacking.
Table 2: α-Glucosidase Inhibition by this compound
| Enzyme | IC50 | Ki | Mode of Inhibition |
|---|
Heparanase and thymidine (B127349) phosphorylase are enzymes involved in cancer progression, invasion, and angiogenesis. Despite the therapeutic relevance of inhibiting these enzymes, there is currently no published research detailing the inhibitory effects of this compound on either heparanase or thymidine phosphorylase.
Table 3: Inhibition of Other Enzyme Targets by this compound
| Enzyme Target | IC50 | Reference Compound |
|---|---|---|
| Heparanase | Data not available | N/A |
In Vitro Cellular Activity Assessment
No studies detailing the antiproliferative effects of this compound on the MCF-7, HepG-2, or HCT-116 cancer cell lines were identified in the public domain.
There is no available research data describing the mechanisms through which this compound may inhibit cellular growth.
Information regarding the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells is not available in published scientific literature.
No data from preclinical studies on the antimicrobial activity of this compound could be located.
There are no available studies that report on the antibacterial spectrum or efficacy of this compound against any pathogenic bacterial strains.
There is no available research documenting the antifungal spectrum or efficacy of this compound against any pathogenic fungal strains.
Antimicrobial Activity against Pathogenic Strains
Mechanism of Antimicrobial Action (e.g., enzyme inhibition)
There is no available scientific literature detailing the antimicrobial properties or the specific mechanism of antimicrobial action, such as enzyme inhibition, for this compound.
Anti-inflammatory Mechanisms (e.g., modulation of inflammatory mediators)
No preclinical studies have been published that investigate the anti-inflammatory mechanisms of this compound. Consequently, data on its potential to modulate inflammatory mediators is nonexistent.
Antioxidant Mechanisms (e.g., radical scavenging activity)
Information regarding the antioxidant potential and mechanisms, including any radical scavenging activity, of this compound has not been reported in peer-reviewed scientific literature.
Investigation of Molecular Targets and Pathways
Similarly, there is a lack of research into the specific molecular targets and biological pathways that may be modulated by this compound.
Identification of Protein-Ligand Interactions
No molecular docking or other experimental studies have been published that identify or characterize the protein-ligand interactions of this compound.
Modulation of Gene Expression Relevant to Biological Outcomes
There are no available data from preclinical models on how this compound may modulate the expression of genes relevant to any biological outcomes.
Computational Chemistry and Molecular Modeling of 4 Bromophenyl 2 Chlorophenoxy Acetate
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
No specific molecular docking studies for 4-Bromophenyl (2-chlorophenoxy)acetate have been identified in the reviewed literature.
Pharmacophore Modeling for Activity Prediction and Drug Design
There are no specific pharmacophore models for this compound reported in the scientific literature.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
No molecular dynamics simulation studies specifically focused on this compound were found in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A specific Quantitative Structure-Activity Relationship (QSAR) model for this compound is not available in the reviewed scientific literature.
Synthesis and Biological Evaluation of 4 Bromophenyl 2 Chlorophenoxy Acetate Derivatives and Analogues
Design Principles for Structural Modifications
The design of novel derivatives based on the 4-Bromophenyl (2-chlorophenoxy)acetate scaffold is guided by established principles of medicinal chemistry, focusing on the systematic modification of its three primary components: the bromophenyl moiety, the chlorophenoxy moiety, and the acetate (B1210297) linker.
Substituent Effects on Bromophenyl Moiety
The 4-bromophenyl group is a critical pharmacophore in many biologically active molecules. The presence and position of the bromine atom can significantly influence the compound's potency and selectivity. For instance, in the development of selective COX-2 inhibitors, the introduction of a bromo substituent at the para-position of a phenyl ring has been shown to enhance inhibitory activity. nih.govmdpi.com This is exemplified in phenoxyacetic acid derivatives where a 4-bromo substitution on the phenoxy ring led to a marked increase in efficacy compared to unsubstituted counterparts. mdpi.com
Structure-activity relationship (SAR) studies on various scaffolds containing a 4-bromophenyl moiety consistently demonstrate its importance. nih.gov Modifications often involve replacing the bromine with other halogens (F, Cl, I) or with electron-donating or electron-withdrawing groups to modulate the electronic properties and binding interactions of the molecule with its biological target. nih.govnih.gov The goal is to optimize lipophilicity, metabolic stability, and target engagement.
Modifications of Chlorophenoxy Moiety
The 2-chlorophenoxy moiety offers another avenue for structural diversification. The chlorine atom's position on the phenyl ring is crucial; altering it to the meta- or para-positions can change the molecule's conformation and its fit within a receptor's binding pocket. Derivatives of phenoxyacetic acid are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.net Research into these derivatives often explores the impact of substituting the chlorophenyl ring with various functional groups to fine-tune their pharmacological profile. nih.govnih.gov For example, adding further substituents to this ring can enhance target specificity or improve pharmacokinetic properties.
Synthesis of Novel Analogues
The synthesis of this compound derivatives and analogues typically follows established organic chemistry pathways. A common method for creating the core phenoxyacetic acid structure involves the reaction of a substituted phenol (B47542) with an alpha-halo ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.govmdpi.com The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.
To synthesize analogues of the target compound, this phenoxyacetic acid intermediate can be coupled with a substituted phenol, like 4-bromophenol (B116583), using standard esterification methods. Alternatively, 2-(2-chlorophenoxy)acetyl chloride could be reacted directly with 4-bromophenol.
More complex analogues incorporating heterocyclic linkers require multi-step synthetic routes. For example, the synthesis of thiazole (B1198619) derivatives often starts with the reaction of a p-bromoacetophenone with thiourea (B124793) to form a 4-(4-bromophenyl)thiazol-2-amine intermediate, which is then further functionalized. nih.gov Similarly, quinoline-based analogues can be synthesized from acid hydrazide precursors which are then cyclized to form various heterocyclic systems like pyrazoles or oxadiazoles. nih.gov These synthetic schemes allow for the creation of a diverse library of compounds for biological screening. nih.govmdpi.com
Comparative Biological Activity Screening of Derivatives
The biological evaluation of newly synthesized analogues is crucial for identifying promising therapeutic candidates. Screening is often conducted against a panel of targets to determine potency and selectivity. For derivatives designed as anti-inflammatory agents, in vitro assays measuring the inhibition of COX-1 and COX-2 enzymes are standard. nih.govnih.gov
The data below illustrates how structural modifications can influence COX-2 inhibition. The introduction of a bromine atom significantly enhanced potency.
| Compound | Substitution on Phenoxy Ring | COX-2 IC₅₀ (µM) |
| 7a | Unsubstituted | 0.13 ± 0.06 |
| 7b | 4-Bromo | 0.06 ± 0.01 |
This table is based on data for phenoxyacetic acid derivatives, demonstrating the impact of bromo-substitution. mdpi.com
Derivatives with significant structural modifications, such as the incorporation of quinoline (B57606) and different heterocyclic linkers, have been screened for other activities, including anticancer and antimicrobial effects. nih.govnih.gov The results from these screenings highlight the versatility of the bromophenyl scaffold.
Below is a summary of the cytotoxic activity of certain 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives against cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) |
| 8c | HepG2 | 0.137 |
| 12d | HepG2 | 0.138 |
| Erlotinib (Control) | HepG2 | 0.308 |
| 8c | MCF-7 | 0.164 |
| 12d | MCF-7 | 0.181 |
| Erlotinib (Control) | MCF-7 | 0.512 |
This table showcases the potent anticancer activity of novel bromophenyl derivatives. nih.gov
Impact of Structural Diversity on Potency and Selectivity
The relationship between structural diversity, potency, and selectivity is a cornerstone of drug discovery. In the context of this compound analogues, even minor changes can lead to substantial differences in biological outcomes.
The high selectivity of some 4-bromophenyl derivatives for COX-2 over COX-1 is a prime example of how specific structural features can govern target interaction. nih.gov The bromine atom can form favorable halogen bonds or occupy a specific hydrophobic pocket within the enzyme's active site, thereby increasing both affinity and selectivity.
Furthermore, modifications aimed at improving physicochemical properties, such as solubility, can have a significant impact on bioavailability and, consequently, in vivo potency. nih.gov The optimization of a lead compound often involves a multi-parameter approach where potency, selectivity, and pharmacokinetic properties are concurrently fine-tuned through iterative structural modifications. nih.gov Ultimately, the strategic diversification of the this compound scaffold provides a powerful platform for developing novel therapeutic agents with tailored potency and selectivity for a range of diseases.
Future Research Directions and Translational Outlook
Unexplored Mechanistic Pathways of 4-Bromophenyl (2-chlorophenoxy)acetate
The biological activity of a compound is intrinsically linked to its mechanism of action. For this compound, several mechanistic pathways remain completely unexplored and represent fertile ground for investigation.
Enzymatic Interaction and Metabolism: A primary metabolic route for ester-containing compounds is hydrolysis by esterase enzymes, which would cleave this compound into 4-bromophenol (B116583) and 2-chlorophenoxyacetic acid. The rate and specificity of this hydrolysis by various human esterases (e.g., carboxylesterases, cholinesterases) are unknown. Furthermore, the downstream metabolism of the resulting halogenated phenols and phenoxyacetic acids via cytochrome P450-mediated oxidation or glucuronidation could yield metabolites with their own distinct biological activities or toxicity profiles.
Receptor and Enzyme Inhibition: The structural motifs within the molecule suggest potential interactions with various biological targets. The phenoxyacetic acid scaffold, which would be released upon hydrolysis, is found in compounds with herbicidal and growth-regulatory properties. nih.govresearchgate.net Investigating whether the parent ester or its metabolites can interact with receptors targeted by auxins or other plant hormones could be a valuable starting point. In mammalian systems, the di-halogenated aromatic structure could serve as a scaffold to inhibit enzymes through specific interactions, including halogen bonding, within active sites.
Modulation of Signaling Pathways: Many small molecules exert their effects by modulating intracellular signaling cascades. Initial studies could involve unbiased screening to see if this compound alters key pathways related to inflammation, apoptosis, or cellular proliferation. The presence of halogens can enhance membrane permeability, potentially allowing the compound to access intracellular targets that are inaccessible to more polar molecules.
A summary of potential research questions regarding the mechanistic pathways is presented in Table 1.
| Research Question | Potential Experimental Approach | Rationale |
| What is the susceptibility of the ester bond to enzymatic hydrolysis? | Incubation with liver microsomes or purified esterase enzymes. | To determine the metabolic stability and identify primary metabolites which may possess their own bioactivity. |
| Does the compound or its metabolites interact with nuclear receptors? | Ligand binding assays or reporter gene assays. | The lipophilic and aromatic nature suggests potential interaction with receptors like PPARs or PXR. |
| Can the compound inhibit specific enzyme classes (e.g., proteases, kinases)? | In vitro enzyme activity assays. | Halogenated aromatic rings can form specific interactions (e.g., halogen bonds) in enzyme active sites. |
| Does the compound affect ion channel function? | Electrophysiological studies (e.g., patch-clamp). | Many small molecule channel modulators contain halogenated aromatic moieties. |
Potential for Development as a Research Tool
Beyond potential therapeutic applications, small molecules are invaluable as research tools to probe biological systems. This compound has several features that could be exploited for this purpose.
Scaffold for Chemical Probes: The molecule can serve as a foundational structure (scaffold) for the synthesis of a chemical library. By systematically modifying the substitution patterns on the two aromatic rings or altering the ester linker, a diverse set of molecules could be generated. This library could then be used to probe structure-activity relationships for a specific biological target.
Crystallographic Applications: The presence of a bromine atom is particularly useful in X-ray crystallography. As a heavy atom, it can simplify the process of solving the phase problem, which is a critical step in determining the three-dimensional structure of a protein-ligand complex. If this compound is found to bind to a protein of interest, its bromine atom could be instrumental in elucidating the precise binding mode.
Precursor for Bioactive Compounds: The synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, a structurally related ketone, has been reported in the context of creating compounds with potential biological activities. researchgate.net Similarly, this compound could serve as a versatile synthetic intermediate for more complex molecules.
Integration with High-Throughput Screening Initiatives
High-throughput screening (HTS) allows for the rapid testing of tens of thousands of chemical compounds to identify "hits" with activity against a specific biological target. nih.gov Integrating this compound into HTS libraries could be a key step in discovering its biological function.
The compound's relatively simple, rigid structure and drug-like molecular weight make it an attractive candidate for inclusion in screening libraries. HTS campaigns could test it against a wide array of targets, including G-protein coupled receptors (GPCRs), kinases, proteases, and ion channels. A positive result, or "hit," in a primary HTS assay would trigger further investigation, including dose-response studies and secondary assays to confirm the activity and rule out artifacts. nih.gov It is important to be aware that some classes of compounds can cause assay interference, for example, through redox cycling or aggregation, which must be carefully evaluated during the hit validation process. nih.gov
Challenges and Opportunities in Chemical Biology Research of Halogenated Esters
The broader class of molecules to which this compound belongs—halogenated esters—presents both unique opportunities and significant challenges in chemical biology research.
Opportunities: The incorporation of halogens into organic molecules is a powerful strategy in drug design. nih.govdundee.ac.uk Halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity. The "halogen bond," a non-covalent interaction between a halogen atom and an electron-rich atom like oxygen or nitrogen, is increasingly recognized as a key factor in ligand-receptor binding. Furthermore, enzymatic halogenation is a natural strategy used to tune the bioactivity of compounds, highlighting the evolutionary significance of these modifications. nih.govdundee.ac.uk
Challenges: The synthesis of specifically halogenated compounds can be complex, often requiring multi-step procedures. From a biological perspective, a major challenge is the potential for off-target effects and toxicity. The metabolic breakdown of halogenated aromatic compounds can sometimes lead to the formation of reactive intermediates. Moreover, the environmental persistence of some organohalide compounds raises ecological concerns that must be considered. In the context of ester-containing molecules, poor metabolic stability due to hydrolysis can limit their bioavailability and duration of action, although this can sometimes be leveraged for prodrug design.
The key challenges and opportunities are summarized in Table 2.
| Aspect | Opportunities | Challenges |
| Binding Affinity | Halogen bonding can enhance binding to protein targets. nih.govdundee.ac.uk | Potential for non-specific binding due to increased lipophilicity. |
| Metabolism | Halogenation can block sites of metabolism, increasing the compound's half-life. | Ester hydrolysis can lead to rapid clearance; metabolism can produce potentially toxic halogenated byproducts. |
| Physicochemical | Improved membrane permeability and bioavailability. nih.gov | Poor aqueous solubility can complicate formulation and in vitro testing. |
| Synthesis | Provides a diverse chemical space for library generation. | Regiospecific halogenation can be synthetically difficult. |
| Environmental | Biodegradable ester linkage may reduce persistence. | Some organohalides are known persistent organic pollutants. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
